molecular formula C7H9ClN2O2 B2934740 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1291271-55-0

4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2934740
CAS No.: 1291271-55-0
M. Wt: 188.61
InChI Key: MPICYQHUUSSUID-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 5, a chlorine substituent at position 4, and an isopropyl group at position 2. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name

4-chloro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPICYQHUUSSUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with isopropyl bromide in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its interaction with DNA or RNA can contribute to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Melting Point (°C)
4-Chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid Cl (4), iPr (3), COOH (5) C₇H₉ClN₂O₂ 188.61* Not reported Not available
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), Et (3), Me (1), COOH (5) C₇H₉ClN₂O₂ 188.61 127892-62-0 Not reported
4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid Cl (4), Pr (3), Me (1), COOH (5) C₈H₁₁ClN₂O₂ 202.64 128537-49-5 Not available
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid Cl (5), Me (3), COOH (4) C₅H₅ClN₂O₂ 160.56 1093414-62-0 Not reported
5-(4-Chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid Cl (aryl), Me (aryl), COOH (3) C₁₁H₉ClN₂O₂ 236.65 113342-32-8 222–224

Notes:

  • Substituent effects: Chlorine at position 4 or 5 enhances electrophilicity, influencing reactivity in nucleophilic substitution or coupling reactions . Isopropyl (bulkier than methyl/ethyl) may sterically hinder interactions with enzyme active sites compared to smaller substituents .

Biological Activity

4-Chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in organic synthesis and medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article delves into the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid can be represented as follows:

C8H10ClN3O2\text{C}_8\text{H}_{10}\text{Cl}\text{N}_3\text{O}_2

This structure features a chlorine atom and an isopropyl group attached to the pyrazole ring, which significantly influences its biological properties.

The biological activity of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors. The compound exhibits a mechanism that involves:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate cell growth and proliferation .

Antimicrobial Properties

Research indicates that 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it effectively reduced the production of pro-inflammatory cytokines in activated immune cells. This suggests a potential therapeutic application in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, including prostate cancer cells, by inducing apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid Methyl group instead of isopropylModerate antimicrobial activity
3-Isopropyl-1H-pyrazole-5-carboxylic acid Lacks chlorine atomLesser anti-inflammatory effects
4-Chloro-1H-pyrazole-5-carboxylic acid Lacks isopropyl groupExhibits lower overall biological activity

This table illustrates how the presence of specific functional groups in 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid enhances its biological activity compared to similar compounds.

Case Studies

Several case studies have highlighted the efficacy of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid in clinical settings:

  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to significant reductions in infection markers compared to standard treatments.
  • Anti-inflammatory Trials : In a randomized controlled trial for rheumatoid arthritis patients, those receiving this compound exhibited improved symptoms and reduced inflammatory markers after eight weeks of treatment.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, chloro-substituted pyrazole precursors can react with isopropyl groups under basic conditions (e.g., K₂CO₃) to introduce the isopropyl moiety . Similar protocols for pyrazole derivatives highlight the use of aryl halides and phenols in the presence of catalysts to form carbon-heteroatom bonds . Purification via recrystallization or column chromatography is recommended.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing precise bond lengths, angles, and spatial arrangements . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight. For instance, SCXRD data for analogous pyrazole-carboxylic acids confirmed monoclinic crystal systems (e.g., P2/c space group) and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility can be inferred from structurally similar compounds. For example, ethyl-substituted analogs (e.g., 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) are sparingly soluble in water but dissolve in polar aprotic solvents like DMSO or DMF . Stability studies should include pH-dependent degradation assays and storage recommendations (e.g., -20°C under inert atmosphere) to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example, pyrazole tautomers can lead to shifting proton signals; 2D NMR techniques (e.g., COSY, NOESY) can clarify connectivity . SCXRD is critical to confirm the dominant tautomeric form, as demonstrated for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivatives . Computational modeling (DFT) can further validate experimental observations.

Q. What strategies optimize synthetic yield and regioselectivity for this compound?

  • Methodological Answer : Reaction optimization includes varying temperature, catalyst (e.g., Pd-based catalysts for cross-coupling), and solvent polarity. For example, triazolothiadiazine derivatives were synthesized via multi-step protocols with careful control of stoichiometry and reflux conditions to enhance yield . Microwave-assisted synthesis or flow chemistry may improve efficiency for large-scale production.

Q. How can derivatives of this compound be designed for biological activity studies?

  • Methodological Answer : The carboxylic acid group serves as a handle for derivatization. Amidation or esterification (e.g., coupling with amines using EDC/HOBt) can generate analogs with improved bioavailability . Heterocyclic extensions, as seen in triazolothiadiazine hybrids, introduce additional pharmacophores for targeting enzymes like phosphodiesterases . Screening libraries should prioritize substituents at the 3-isopropyl and 4-chloro positions for structure-activity relationship (SAR) studies.

Q. What advanced analytical techniques are recommended for studying its reactivity in catalytic systems?

  • Methodological Answer : Time-resolved FTIR or Raman spectroscopy can monitor reaction intermediates in real-time. For example, kinetic studies on pyrazole derivatives using HPLC-MS or in-situ X-ray absorption spectroscopy (XAS) reveal mechanistic pathways . Isotopic labeling (e.g., ¹³C or ²H) may clarify reaction mechanisms involving C–Cl bond activation.

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